Achieving high yields in thienopyrimidine synthesis is hindered by variable intermediate quality. This compound provides a reliable ethyl ester precursor for Gewald reactions, enabling efficient cyclization to 4-oxo-thienopyrimidines.
Sourced with consistent purity for multi-gram scale-up.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds widely recognized as privileged structures in drug discovery. Typically synthesized via the Gewald multicomponent reaction, this compound serves as a crucial intermediate for creating more complex fused-ring systems, most notably thieno[2,3-d]pyrimidines, which are investigated for a range of therapeutic applications including kinase inhibition. Its specific combination of an ethyl ester and an unsubstituted phenyl group provides a defined and versatile scaffold for developing novel bioactive molecules and functional materials.
Selecting a closely related analog, such as the corresponding methyl ester, nitrile, or a version with a substituted phenyl ring, can lead to significant deviations in process outcomes and final product performance. The choice of the C3 functional group (ester vs. nitrile) dictates the available synthetic pathways for cyclization into fused heterocycles like thienopyrimidines, fundamentally altering the structure of the resulting product. Furthermore, the use of alternative precursors in the Gewald synthesis, such as cyanoacetamides instead of cyanoacetates, can dramatically reduce yields and complicate purification. Substitutions on the C4-phenyl ring introduce different steric and electronic properties, which directly modulate biological activity, making the unsubstituted phenyl version a critical baseline for structure-activity relationship (SAR) studies. Therefore, this specific compound is procured to ensure reproducibility in established synthetic routes and to provide a foundational scaffold for medicinal chemistry programs.
The vicinal amino and ester groups of Ethyl 2-amino-4-phenylthiophene-3-carboxylate are ideally configured for direct cyclization reactions to form the thieno[2,3-d]pyrimidin-4-one core. This structure is a cornerstone for numerous biologically active agents. In contrast, the analogous 2-amino-3-cyanothiophene derivative, derived from malononitrile, undergoes cyclization to form 4-amino-thienopyrimidines. This creates a fundamentally different molecular scaffold with distinct biological targets and downstream synthetic possibilities, making the ester a non-interchangeable precursor for accessing the 4-oxo class of compounds.
| Evidence Dimension | Downstream Synthetic Product |
| Target Compound Data | Forms Thieno[2,3-d]pyrimidin-4-one core via cyclization |
| Comparator Or Baseline | 2-Amino-3-cyanothiophene analog forms 4-Amino-thieno[2,3-d]pyrimidine core |
| Quantified Difference | Qualitatively different chemical scaffold (4-oxo vs. 4-amino) |
| Conditions | Cyclization with reagents like formamide, isocyanates, or orthoformates. |
For researchers developing 4-oxo-thienopyrimidine-based therapeutics, such as certain kinase inhibitors, this specific ester is the required starting material.
The synthesis of the 4-phenyl-2-aminothiophene core from acetophenone demonstrates a critical dependency on the choice of the active methylene precursor. When a cyanoacetamide was used in place of a cyanoacetate ester, the yield of the desired product was less than 10% and the product was difficult to purify. In contrast, the same study noted that the corresponding reaction with methyl cyanoacetate resulted in a much higher yield. This highlights the superior processability and efficiency of using cyanoacetate esters, like ethyl cyanoacetate, to generate this specific thiophene scaffold.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Synthesized from ethyl cyanoacetate, which provides high yields (inferred from methyl cyanoacetate data) |
| Comparator Or Baseline | Analogous reaction using a cyanoacetamide precursor: <10% yield |
| Quantified Difference | >9x lower yield with cyanoacetamide precursor compared to cyanoacetate ester route |
| Conditions | Gewald reaction with acetophenone and sulfur. |
For process development and scale-up, selecting this compound's precursor (ethyl cyanoacetate) avoids the extremely low yields and purification issues associated with alternative starting materials.
In medicinal chemistry, the unsubstituted phenyl group serves as a critical neutral, lipophilic baseline for establishing structure-activity relationships (SAR). While analogs with substituted phenyl rings can offer enhanced potency against specific targets, their activity is often highly context-dependent. For example, studies on atypical protein kinase C (aPKC) inhibitors found that electron-donating groups on the phenyl ring were required for high efficacy. Procuring the unsubstituted parent compound is essential for initial screening campaigns to establish baseline potency and to serve as the reference compound against which all substituted analogs are compared, ensuring a systematic exploration of chemical space.
| Evidence Dimension | Role in SAR studies |
| Target Compound Data | Serves as the essential, unsubstituted baseline for establishing initial potency and validating a pharmacophore. |
| Comparator Or Baseline | Substituted phenyl analogs (e.g., 4-methoxyphenyl, 4-chlorophenyl): Provide data on the effects of steric and electronic modifications. |
| Quantified Difference | Qualitative but critical difference in experimental role (Baseline vs. Optimization). |
| Conditions | Early-stage drug discovery and lead optimization programs. |
This compound is the mandatory starting point for any drug discovery program based on this scaffold, as it establishes the baseline activity from which all improvements are measured.
This compound is the right choice for synthetic campaigns targeting the 4-oxo class of thienopyrimidines. Its structure is optimized for efficient cyclization to form the pyrimidinone ring system, a key pharmacophore in various kinase inhibitors investigated for oncology applications.
When planning multi-gram or pilot-scale synthesis of the 2-amino-4-phenylthiophene core, this compound's synthetic route from ethyl cyanoacetate offers a significant advantage in yield and purity over routes using alternative precursors like cyanoacetamides, justifying its selection for process efficiency.
In drug discovery programs, this molecule serves as the essential starting point for building a library of 4-phenylthiophene analogs. It provides the crucial, unsubstituted baseline required to systematically evaluate the impact of substitutions on the phenyl ring and other positions to build a comprehensive structure-activity relationship (SAR) profile.
Irritant